![molecular formula C18H18Cl4O2 B14315866 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol CAS No. 112740-49-5](/img/structure/B14315866.png)
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is a chemical compound with the molecular formula C18H18Cl4O2. This compound is known for its unique structure, which includes a tetrachlorinated phenol ring and a pentamethylphenyl methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol typically involves the reaction of 2,3,5,6-tetrachlorophenol with pentamethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying chlorinated phenols.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
作用機序
The mechanism of action of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol involves its interaction with cellular components, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar structure but lacks the pentamethylphenyl methoxy group.
4-Methoxy-2,3,5,6-tetrachlorophenol: Similar structure with a methoxy group instead of the pentamethylphenyl methoxy group.
Uniqueness
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is unique due to the presence of the pentamethylphenyl methoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific research applications and industrial uses .
特性
CAS番号 |
112740-49-5 |
|---|---|
分子式 |
C18H18Cl4O2 |
分子量 |
408.1 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-[(2,3,4,5,6-pentamethylphenyl)methoxy]phenol |
InChI |
InChI=1S/C18H18Cl4O2/c1-7-8(2)10(4)12(11(5)9(7)3)6-24-18-15(21)13(19)17(23)14(20)16(18)22/h23H,6H2,1-5H3 |
InChIキー |
WUHSZDFKUXQTJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


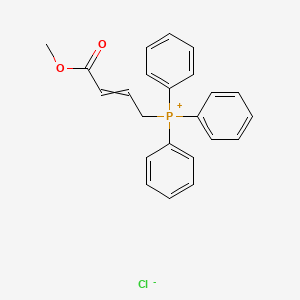
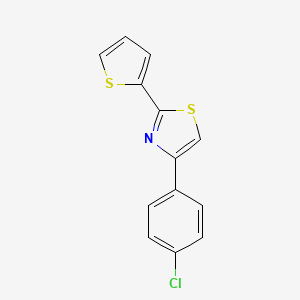
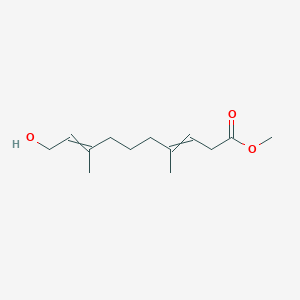
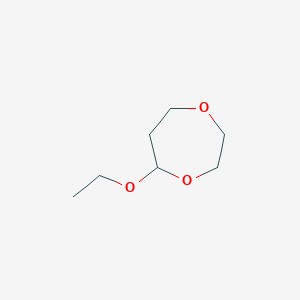
![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
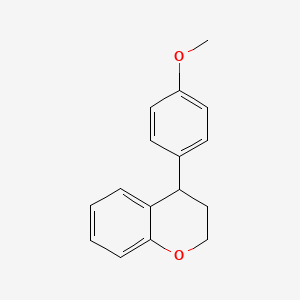
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
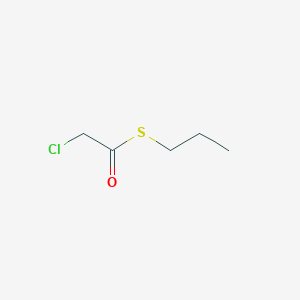
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
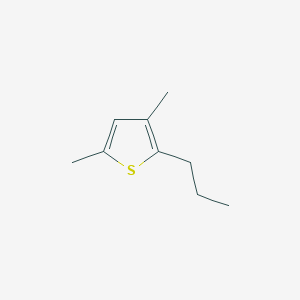
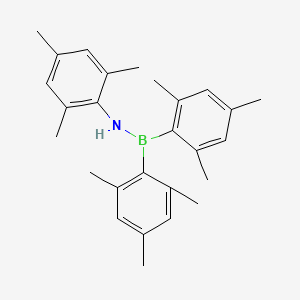
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
